molecular formula C10H14N2O2 B12954341 (R)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one

(R)-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one

Cat. No.: B12954341
M. Wt: 194.23 g/mol
InChI Key: DNSQAHXNJHBTBH-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one typically involves the reaction of ®-tetrahydro-2H-pyran-3-amine with a suitable pyridine derivative. One common method involves the use of oxalyl chloride and N,N-dimethylformamide in dichloromethane at room temperature, followed by the addition of ®-tetrahydro-2H-pyran-3-amine and triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in drug development.

Medicine

In medicine, ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target molecule and leading to a desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-1-(tetrahydro-2H-pyran-3-yl)pyridin-2(1H)-one is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-amino-1-[(3R)-oxan-3-yl]pyridin-2-one

InChI

InChI=1S/C10H14N2O2/c11-9-4-1-5-12(10(9)13)8-3-2-6-14-7-8/h1,4-5,8H,2-3,6-7,11H2/t8-/m1/s1

InChI Key

DNSQAHXNJHBTBH-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](COC1)N2C=CC=C(C2=O)N

Canonical SMILES

C1CC(COC1)N2C=CC=C(C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.